molecular formula C16H24N6O6 B11052425 4,4'-(4,8-dioxodihydro-1H,5H-2,3a,4a,6,7a,8a-hexaazacyclopenta[def]fluorene-2,6(3H,7H)-diyl)dibutanoic acid

4,4'-(4,8-dioxodihydro-1H,5H-2,3a,4a,6,7a,8a-hexaazacyclopenta[def]fluorene-2,6(3H,7H)-diyl)dibutanoic acid

Cat. No.: B11052425
M. Wt: 396.40 g/mol
InChI Key: VMPILIVEAICKGG-UHFFFAOYSA-N
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Description

4,4’-(4,8-dioxodihydro-1H,5H-2,3a,4a,6,7a,8a-hexaazacyclopenta[def]fluorene-2,6(3H,7H)-diyl)dibutanoic acid is a complex organic compound with a unique structure characterized by multiple fused rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(4,8-dioxodihydro-1H,5H-2,3a,4a,6,7a,8a-hexaazacyclopenta[def]fluorene-2,6(3H,7H)-diyl)dibutanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the core hexaazacyclopenta[def]fluorene structure, followed by the introduction of butanoic acid groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure selective reactions at specific sites on the molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,4’-(4,8-dioxodihydro-1H,5H-2,3a,4a,6,7a,8a-hexaazacyclopenta[def]fluorene-2,6(3H,7H)-diyl)dibutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions allow for the replacement of specific atoms or groups with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4,4’-(4,8-dioxodihydro-1H,5H-2,3a,4a,6,7a,8a-hexaazacyclopenta[def]fluorene-2,6(3H,7H)-diyl)dibutanoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.

    Biology: In biological research, the compound may be used as a probe or ligand to study interactions with biomolecules, such as proteins and nucleic acids.

    Industry: The compound’s properties make it suitable for use in various industrial applications, such as the development of advanced materials, coatings, and catalysts.

Mechanism of Action

The mechanism of action of 4,4’-(4,8-dioxodihydro-1H,5H-2,3a,4a,6,7a,8a-hexaazacyclopenta[def]fluorene-2,6(3H,7H)-diyl)dibutanoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This binding can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Hexahydro-2,6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1H,4H,5H,8H-2,3a,4a,6,7a,8a-hexaazacyclopenta[def]fluorene-4,8-dione
  • Diethyl 2,6-(2,4-dichlorophenyl)-4,8-dioxo-2,3,6,7-tetrahydro-1H,5H-2,3a,4a,6,7a,8a-hexaazacyclopenta[def]fluorene-8b,8c-dicarboxylate

Uniqueness

4,4’-(4,8-dioxodihydro-1H,5H-2,3a,4a,6,7a,8a-hexaazacyclopenta[def]fluorene-2,6(3H,7H)-diyl)dibutanoic acid is unique due to its specific arrangement of functional groups and fused ring structure. This uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, and specificity for certain molecular targets.

Properties

Molecular Formula

C16H24N6O6

Molecular Weight

396.40 g/mol

IUPAC Name

4-[9-(3-carboxypropyl)-6,14-dioxo-1,3,5,7,9,11-hexazatetracyclo[9.2.1.05,13.07,12]tetradecan-3-yl]butanoic acid

InChI

InChI=1S/C16H24N6O6/c23-11(24)3-1-5-17-7-19-13-14-21(15(19)27)9-18(6-2-4-12(25)26)10-22(14)16(28)20(13)8-17/h13-14H,1-10H2,(H,23,24)(H,25,26)

InChI Key

VMPILIVEAICKGG-UHFFFAOYSA-N

Canonical SMILES

C1N(CN2C3N1C(=O)N4C3N(C2=O)CN(C4)CCCC(=O)O)CCCC(=O)O

Origin of Product

United States

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